ETHYL 4-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is a chemical compound with the molecular formula C19H18N4O2. It is an ester derivative of benzoic acid and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the esterification of 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as methylamine or ethylamine are used under mild heating conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Hydrolysis: 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoic acid and ethanol.
Aminolysis: Amide derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid, used primarily as a flavoring agent.
METHYL 4-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: A methyl ester analog with similar properties but different solubility and reactivity profiles.
Uniqueness
Ethyl 4-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a benzoate ester with a pyridinylamino group makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(3-methylpyridin-2-yl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-15(20)12-6-8-13(9-7-12)18-16(21)19-14-11(2)5-4-10-17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVYUFSTTZQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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